(1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone
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Overview
Description
1,3,4-Thiadiazole is a heterocyclic compound that has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .
Synthesis Analysis
1,3,4-Thiadiazole was discovered by Emil Fischer in 1882. It has been synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds .Chemical Reactions Analysis
The presence of the =N-C-S- moiety and strong aromaticity of the ring are the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have the capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Physical and Chemical Properties Analysis
Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical compound is part of a broader category of substances that are of significant interest in scientific research due to their complex structures and potential biological activities. Although the specific compound was not directly found in the literature, related research provides insight into the scientific applications of similar compounds.
For instance, studies on the synthesis and structural exploration of related heterocycles indicate their potential in developing pharmaceutical intermediates and understanding chemical reactivity patterns. An example includes the practical asymmetric synthesis of an edivoxetine·HCl intermediate, highlighting the importance of these compounds in synthesizing key regulatory materials for pharmaceutical applications (Kopach et al., 2015). Similarly, the practical synthesis of chiral 2-morpholine compounds for investigational drug candidates underscores the role of these molecules in drug development processes (Kopach et al., 2009).
Potential Biological Activities
Research into the biological activities of compounds with similar structures to (1-(4-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone suggests a diverse range of potential applications. For instance, studies on benzimidazo[1,2-c][1,2,3]thiadiazoles reveal novel ring systems that could be explored for their unique chemical properties and potential biological activities (Tumkevičius et al., 2003). Additionally, the synthesis of novel morpholine conjugated benzophenone analogues and their evaluation against neoplastic development indicate the anticancer potential of such compounds (Al‐Ghorbani et al., 2017).
Analytical and Material Science Applications
Moreover, the synthesis and characterization of new quinazolines as potential antimicrobial agents demonstrate the utility of these compounds in developing new treatments for microbial infections (Desai et al., 2007). This research area exemplifies the wide-ranging applications of such chemical entities in both healthcare and material sciences.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to interact with various receptors and enzymes . These interactions can lead to a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit replication of both bacterial and cancer cells . This suggests that the compound may disrupt processes related to DNA replication, thereby affecting the growth and proliferation of cells .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures . These studies can provide valuable insights into the potential ADME properties of the compound and their impact on its bioavailability.
Result of Action
Compounds with similar structures have shown significant inhibition of proliferation activities against breast and lung cancer .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Future Directions
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c20-15-7-5-14(6-8-15)13-23-16-3-1-2-4-17(16)28(25,26)18(21-23)19(24)22-9-11-27-12-10-22/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLYZYFLBJXCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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